Product packaging for 3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane(Cat. No.:)

3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane

Cat. No.: B13234197
M. Wt: 142.20 g/mol
InChI Key: ZIFWOCCIMIERJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . Its structure is based on the 6-oxabicyclo[3.1.0]hexane scaffold, a strained bicyclic system that incorporates an oxygen atom and a cyclopropane ring, often described as cyclopentane oxide . This unique, three-dimensional framework makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry, particularly for exploring structure-activity relationships in active pharmaceutical ingredients (APIs). The compound is identified by the CAS Registry Number 2059975-67-4 . It is offered exclusively for research and development purposes. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B13234197 3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-(ethoxymethyl)-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C8H14O2/c1-2-9-5-6-3-7-8(4-6)10-7/h6-8H,2-5H2,1H3

InChI Key

ZIFWOCCIMIERJG-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CC2C(C1)O2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxymethyl 6 Oxabicyclo 3.1.0 Hexane

Epoxide Ring-Opening Reactions

The epoxide ring, a three-membered heterocycle containing an oxygen atom, is the most reactive site in the 6-oxabicyclo[3.1.0]hexane system due to significant ring strain. Reactions involving the opening of this ring are therefore expected to be the primary mode of chemical transformation for 3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane.

Nucleophilic Attack Pathways and Regioselectivity

Nucleophilic attack on an epoxide ring typically proceeds via an SN2 mechanism. In the case of this compound, a nucleophile can attack either of the two carbon atoms of the epoxide. The regioselectivity of this attack, meaning which carbon is preferentially attacked, is influenced by both steric and electronic factors.

While no specific studies on this compound were found, research on the nucleophilic ring-opening of substituted cyclopentene (B43876) oxides provides some insight. For instance, studies on 3-phenyl-6-oxabicyclo[3.1.0]hexane have shown that nucleophiles such as lithium azide (B81097) can open the epoxide ring. semanticscholar.org The attack generally occurs at the less sterically hindered carbon atom. For this compound, the C5 position would be considered less sterically hindered than the C1 position, which is adjacent to the ethoxymethyl substituent. Therefore, it is predicted that nucleophilic attack would preferentially occur at C5.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound

Attacking NucleophilePredicted Site of AttackPredicted Major Product
Strong Nucleophiles (e.g., Grignard reagents, organolithiums)C5 (less hindered)trans-2-(Ethoxymethyl)-1-substituted-cyclopentanol
Weaker Nucleophiles (e.g., amines, alkoxides)C5 (less hindered)trans-2-(Ethoxymethyl)-1-substituted-cyclopentanol

It is important to note that the stereochemistry of the product is typically trans, as the nucleophile attacks from the side opposite to the epoxide oxygen.

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive oxonium ion. This is followed by nucleophilic attack, which can have characteristics of both SN1 and SN2 reactions. The regioselectivity of acid-catalyzed ring-opening is more complex and depends on the stability of the potential carbocation intermediates.

In the case of this compound, protonation of the epoxide oxygen would be followed by nucleophilic attack. The transition state will have significant carbocationic character. The positive charge would be more stabilized at the C1 position due to the inductive effect of the adjacent ethoxymethyl group. Consequently, in contrast to base-catalyzed ring-opening, acid-catalyzed ring-opening is predicted to occur preferentially at the more substituted C1 carbon.

A study on the diarylborinic acid-catalyzed ring opening of cis-4-hydroxymethyl-1,2-cyclopentene oxides with various nucleophiles resulted in the formation of 1,2,4-trisubstituted cyclopentanes, indicating a specific regioselectivity. acs.org This suggests that Lewis acids can also effectively catalyze the ring-opening of such systems.

Table 2: Predicted Regioselectivity of Acid-Catalyzed Ring Opening of this compound

Reagent/CatalystPredicted Site of AttackPredicted Major Product
H₃O⁺C1 (more substituted)2-(Ethoxymethyl)-cyclopentane-1,2-diol
HX (e.g., HBr, HI)C1 (more substituted)trans-2-(Ethoxymethyl)-1-halocyclopentanol
Lewis Acids (e.g., BF₃·OEt₂)C1 (more substituted)Dependent on nucleophile present

Reductive Transformations of the Epoxide Ring

The epoxide ring can be opened reductively using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and other metal hydrides. The regioselectivity of reductive ring-opening with metal hydrides often follows a similar pattern to nucleophilic attack, with the hydride attacking the less sterically hindered carbon atom.

For this compound, reduction with LiAlH₄ is expected to deliver a hydride to the C5 position, leading to the formation of 2-(ethoxymethyl)cyclopentanol.

Reactivity of the Ethoxymethyl Group

The ethoxymethyl group (-CH₂OCH₂CH₃) introduces an ether linkage, which is generally less reactive than the epoxide. However, under certain conditions, this group can also undergo chemical transformations.

Ether Cleavage and Trans-etherification Reactions

The cleavage of ethers typically requires strong acidic conditions, often in the presence of a good nucleophile like bromide or iodide ions. wikipedia.orgsciencemadness.orglongdom.orgchemistrysteps.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms. In the case of the ethoxymethyl group, cleavage could occur at either the bond to the bicyclic ring or the bond to the ethyl group. Attack at the less hindered ethyl group is generally favored in an SN2-type cleavage.

Trans-etherification, the exchange of the alkoxy group, can also occur under acid or base catalysis, but typically requires forcing conditions.

Reactions Involving the Terminal Methylene (B1212753) Unit

The terminal methylene unit of the ethoxymethyl group is generally unreactive towards common reagents. Radical reactions could potentially occur at this position under specific conditions, but no such studies have been reported for this compound.

Rearrangement Processes and Competing Pathways of this compound

The chemical behavior of this compound is characterized by a variety of rearrangement processes and competing reaction pathways, largely dictated by the inherent strain of the fused cyclopropane (B1198618) and epoxide rings. The interplay of these structural features gives rise to complex chemical transformations, which can be influenced by reaction conditions and the nature of the substituents on the bicyclic core.

Cyclopropyl-Epoxide Rearrangements and Cyclopropylidene Intermediates

The 6-oxabicyclo[3.1.0]hexane framework is susceptible to a range of rearrangement reactions, often initiated by the opening of either the epoxide or the cyclopropane ring. While specific studies on 3-(ethoxymethyl)-6-oxabicyclo[3..1.0]hexane are not extensively documented in publicly available literature, the reactivity of the parent scaffold and its derivatives provides insight into potential transformations.

One significant rearrangement pathway for related bicyclo[3.1.0]hexane systems involves a concerted or stepwise process that can lead to the formation of various isomeric structures. In the context of epoxides, acid- or base-catalyzed ring-opening is a common initial step, leading to intermediates that can undergo subsequent rearrangements. For instance, the treatment of similar epoxide-containing bicyclic systems with lithium salts has been shown to induce enantioselective rearrangements.

The formation of cyclopropylidene intermediates, while less common, represents another potential pathway. These highly reactive species can be generated from gem-dihalocyclopropanes upon treatment with strong bases. In the case of a suitably functionalized precursor to this compound, a cyclopropylidene intermediate could, in principle, be formed, leading to insertion or rearrangement products. However, the presence of the epoxide ring would likely influence the stability and subsequent reactions of such an intermediate.

Research on related systems, such as 6,6-dichloro-3,3-dimethyl-2-oxabicyclo[3.1.0]hexane, has explored thermal rearrangement processes, indicating that the bicyclic system can undergo complex transformations under thermal conditions. acs.org These studies highlight the potential for skeletal rearrangements that may involve cleavage and reformation of the rings.

Influence of Substituent Effects on Reaction Mechanisms and Yields

The ethoxymethyl substituent at the 3-position is expected to exert a significant influence on the reactivity and regioselectivity of ring-opening and rearrangement reactions. The electronic and steric properties of this substituent can affect the stability of intermediates and transition states, thereby directing the course of the reaction.

Electronic Effects: The ether oxygen in the ethoxymethyl group is electron-withdrawing through induction but can also act as an electron-donating group through resonance, although the latter effect is less pronounced in a saturated system. The inductive effect can influence the acidity of adjacent protons and the stability of any carbocationic intermediates that may form during acid-catalyzed epoxide opening.

Steric Effects: The bulk of the ethoxymethyl group can sterically hinder the approach of reagents to one face of the molecule, leading to diastereoselective transformations. For example, in nucleophilic attack on the epoxide ring, the substituent may direct the incoming nucleophile to the less hindered carbon atom. The conformational preferences of the bicyclic system will also be influenced by the steric demands of the ethoxymethyl group.

Studies on other substituted 6-oxabicyclo[3.1.0]hexane systems have demonstrated the profound impact of substituents. For example, the presence of a hydroxymethyl group has been utilized in highly enantioselective rearrangements. ox.ac.ukrsc.org In other cases, the nature of the substituent can determine the stability of the molecule itself; for instance, pyrimidine (B1678525) nucleoside analogues of 6-oxabicyclo[3.1.0]hexane have been found to be unstable and prone to intramolecular epoxide ring-opening. researchgate.net The regioselectivity of ring-opening in cyclopropyl (B3062369) systems is also known to be influenced by the substitution pattern, with cleavage often occurring at the most substituted carbon-carbon bond. nih.gov

The following table summarizes the expected influence of the ethoxymethyl substituent on various reaction parameters:

Reaction ParameterExpected Influence of the Ethoxymethyl Substituent
Reaction Rate May be decreased due to steric hindrance.
Regioselectivity Will likely direct nucleophilic attack to the less hindered epoxide carbon.
Stereoselectivity Can induce facial selectivity in the approach of reagents.
Intermediate Stability The inductive effect can destabilize adjacent carbocations.
Product Distribution Can favor the formation of specific isomers due to steric and electronic guidance.

Kinetic Versus Thermodynamic Control in Reaction Outcomes

The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. masterorganicchemistry.comlibretexts.org This is particularly relevant in rearrangement reactions where multiple products can be formed through different pathways with varying activation energies and thermodynamic stabilities.

Kinetic Control: At lower temperatures, reactions are often under kinetic control, meaning the major product is the one that is formed the fastest (i.e., via the pathway with the lowest activation energy). libretexts.org In the context of epoxide ring-opening, this might favor attack at the sterically least hindered position, even if the resulting product is not the most stable isomer.

Thermodynamic Control: At higher temperatures, where the initial reaction steps may be reversible, the reaction is under thermodynamic control. masterorganicchemistry.com In this scenario, the product distribution will reflect the relative thermodynamic stabilities of the possible products. The most stable isomer will be the major product, even if its formation is slower.

For this compound, a rearrangement could potentially lead to a variety of isomeric structures, such as unsaturated alcohols or other bicyclic ethers. The balance between kinetic and thermodynamic control would be crucial in determining the final product distribution. For example, a rapid, kinetically controlled ring-opening might lead to an allylic alcohol, whereas a thermodynamically controlled process could favor a more stable, rearranged cyclic ether.

The choice of reagents and reaction conditions (temperature, solvent, catalyst) allows for the selective formation of either the kinetic or thermodynamic product. Understanding these principles is essential for the strategic synthesis of desired compounds from the this compound scaffold.

Advanced Structural Analysis and Conformational Studies

Stereochemical Elucidation of Isomeric Forms

The presence of multiple chiral centers in 3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane results in several possible stereoisomers. The elucidation of these forms is critical for understanding its biological and chemical properties.

Determination of Relative and Absolute Configuration

For the parent bicyclo[3.1.0]hexane systems, techniques such as X-ray crystallography and NMR spectroscopy are paramount in determining the relative configuration of substituents. Advanced NMR techniques, including Nuclear Overhauser Effect (NOE) experiments, can establish the spatial proximity of protons and thus help assign the endo or exo configuration of substituents relative to the bicyclic framework. The determination of absolute configuration would typically require chiral-specific synthesis from a precursor of known chirality or the use of chiral derivatizing agents.

Chiral Separation Methodologies (e.g., Chiral HPLC for Epimer Resolution)

The separation of stereoisomers, particularly epimers, of substituted bicyclo[3.1.0]hexane derivatives is commonly achieved using chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) with specialized stationary phases (e.g., polysaccharide-based columns) is a powerful technique for resolving enantiomers and diastereomers. While specific protocols for this compound are not documented in readily available literature, the methodology is standard for this class of compounds. The selection of the chiral stationary phase and the mobile phase is empirically determined to achieve optimal separation based on the differential interactions between the isomers and the chiral selector.

Conformational Dynamics of the Bicyclic Ring System

The bicyclo[3.1.0]hexane skeleton is a rigid structure that still possesses distinct conformational possibilities, primarily described as "boat" and "chair" forms of the five-membered ring.

Conformational Analysis using Advanced Spectroscopic Techniques (e.g., Microwave Spectroscopy)

Advanced spectroscopic methods are essential for probing the conformational landscape of these systems. Microwave spectroscopy, in conjunction with electron diffraction, has been instrumental in determining the precise zero-point-average structure of the parent bicyclo[3.1.0]hexane in the gas phase. acs.orgiucr.org Such studies provide highly accurate bond lengths and angles, which are fundamental to understanding the molecule's conformation. For the 6-oxabicyclo[3.1.0]hexane core, computational studies using ab initio calculations have been employed to determine the relative energies and geometries of the boat and chair forms. oup.comcapes.gov.br These theoretical calculations are often correlated with experimental spectroscopic data to provide a comprehensive conformational picture.

Ring Strain and Conformational Preferences within the Bicyclo[3.1.0]hexane Core

The fusion of a cyclopropane (B1198618) ring onto a cyclopentane (B165970) ring introduces significant ring strain. aip.org Thermochemical studies on 6-oxabicyclo[3.1.0]hexane show a higher enthalpy of formation compared to systems with larger fused rings, indicating greater strain. aip.org

Ab initio molecular orbital studies have investigated the conformational preferences of the 6-oxabicyclo[3.1.0]hexane system. oup.comcapes.gov.br Unlike the parent bicyclo[3.1.0]hexane where the boat form is more stable, calculations for the 6-oxa derivative suggest the chair form is slightly more stable than the boat form. oup.comcapes.gov.br However, the energy difference is small, suggesting that both conformers could be present in equilibrium. oup.com The introduction of a substituent, such as the ethoxymethyl group at the C-3 position, would be expected to influence this conformational equilibrium due to steric interactions.

ConformerRelative Stability in Bicyclo[3.1.0]hexaneRelative Stability in 6-Oxabicyclo[3.1.0]hexaneKey Features
Boat More StableSlightly Less StableCharacterized by a specific puckering of the five-membered ring.
Chair Less StableSlightly More StableRepresents the alternative puckering conformation of the five-membered ring.

Spectroscopic Correlations for Mechanistic Insights

While specific mechanistic studies involving this compound are not detailed in the literature, the spectroscopic features of the 6-oxabicyclo[3.1.0]hexane core are informative. In the synthesis of conformationally locked nucleoside analogues built on this scaffold, the distinctive singlet signal for the epoxide protons in ¹H NMR spectra (around δ 3.5-3.7 ppm) confirms the integrity of the bicyclic system. The stability and reactions of the epoxide ring are of significant interest; for instance, its tendency to undergo intramolecular ring-opening reactions can be monitored and understood through spectroscopic analysis.

Theoretical and Computational Chemistry of 3 Ethoxymethyl 6 Oxabicyclo 3.1.0 Hexane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. In the context of the bicyclo[3.1.0]hexane system, DFT studies have been pivotal in analyzing the transition states of various reactions, such as cycloisomerization. acs.orgresearchgate.net These studies provide mechanistic insights and can determine the origin of diastereoselectivity and reactivity. acs.org For instance, in platinum-catalyzed 1,5-enyne cycloisomerization leading to a bicyclo[3.1.0]hexane core, DFT calculations have shown that the preference for a particular diastereomer is governed by factors like hydrogen bonding, CH···π interactions, and steric repulsion in the transition state. acs.org The activation barrier of the rate-determining step is influenced by the degree of back-donation of the platinum carbene. acs.org While these findings are not specific to the 3-(ethoxymethyl) derivative, they establish a theoretical framework for predicting how the ethoxymethyl group might influence the stability of transition states and, consequently, the reaction outcomes.

Computational models, particularly those based on DFT and ab initio methods, are crucial for predicting the regioselectivity and stereochemistry of reactions involving the bicyclo[3.1.0]hexane skeleton. iucr.org For example, calculations on the reaction of dibenzonorcarynyliden(e/oid) with different trapping agents to form spiropentanes with a bicyclo[3.1.0]hexane core have shown that the stereochemical outcome (endo vs. exo) can be rationalized by considering steric and electronic interactions in the transition state. iucr.org The presence of bulky substituents can introduce destabilizing steric interactions that favor the formation of a less thermodynamically stable isomer. iucr.org In the case of 3-(ethoxymethyl)-6-oxabicyclo[3.1.0]hexane, the ethoxymethyl group at the 3-position would be a key factor in directing the approach of reagents, thereby influencing the regioselectivity and stereochemistry of addition reactions to the cyclopentane (B165970) ring.

Molecular Dynamics and Conformational Sampling

The bicyclo[3.1.0]hexane ring system is not planar and can exist in different conformations. Molecular dynamics and other conformational sampling methods are employed to explore the potential energy surface of these molecules and identify the most stable conformers.

Conformational Stability of Bicyclo[3.1.0]hexane Derivatives oup.com
CompoundMore Stable ConformationReason for Stability
6-oxabicyclo[3.1.0]hexaneBoatStabilizing orbital interactions
6-thiabicyclo[3.1.0]hexaneBoatNot specified
bicyclo[3.1.0]hexaneBoatNot specified

Retrosynthetic Analysis and Reaction Pathway Prediction

Computational methods can also be applied to the field of organic synthesis through retrosynthetic analysis and reaction pathway prediction. By calculating the thermodynamics and kinetics of potential reaction steps, computational chemistry can help devise efficient synthetic routes to target molecules. For this compound, a retrosynthetic approach might involve the epoxidation of a substituted cyclopentene (B43876) or an intramolecular cyclization of a suitable precursor. Computational tools could be used to evaluate the feasibility of different synthetic strategies and to predict potential side reactions, thus guiding experimental efforts.

Computational Tools for Synthetic Route Design

The design of synthetic routes for complex molecules such as this compound has been significantly advanced by the advent of sophisticated computational tools. These tools leverage extensive reaction databases and machine learning algorithms to propose viable and novel synthetic pathways, thereby reducing the time and resources spent on experimental trial and error. the-scientist.comnih.gov Computer-aided synthesis planning (CASP) software can navigate the intricate web of possible chemical transformations to identify the most efficient routes from commercially available starting materials to the target molecule. nih.gov

Several software platforms are prominent in this field, each with unique features applicable to the synthesis of bicyclic ethers like this compound. Tools such as SYNTHIA® (formerly Chematica), IBM RXN for Chemistry, and AiZynthFinder utilize a retrosynthetic approach, breaking down the target molecule into simpler precursors. synthiaonline.comwikipedia.orgaccelerate.science These programs are built upon vast repositories of chemical reactions and employ expert-coded rules or artificial intelligence to suggest strategic bond disconnections. the-scientist.comfrontiersin.org For a molecule like this compound, these tools could propose various strategies, including the formation of the oxabicyclo[3.1.0]hexane core via intramolecular cyclization or the introduction of the ethoxymethyl side chain at a later stage.

The process typically begins with the user inputting the structure of the target molecule. The software then generates a tree of possible synthetic routes, often ranking them based on factors such as predicted yield, cost of starting materials, and reaction feasibility. nih.gov For instance, a retrosynthetic analysis of this compound might suggest a key disconnection at the ether linkage of the side chain or the epoxide ring, leading to different sets of precursors.

To illustrate the output of such software, a hypothetical retrosynthetic analysis for this compound is presented below:

Table 1: Hypothetical Output from a Retrosynthesis Software for this compound

Route Key Disconnection Proposed Precursors Key Reaction Type Predicted Feasibility Score
1C-O bond of the epoxide1-(Ethoxymethyl)cyclopent-2-en-1-olEpoxidation0.92
2C-O-C ether linkage3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexane, Ethyl iodideWilliamson Ether Synthesis0.85
3C-C bond of the bicyclic core(2-(Ethoxymethyl)oxiran-2-yl)acetaldehydeIntramolecular Aldol Condensation0.78

These computational tools not only suggest established chemical reactions but can also uncover novel synthetic pathways by applying known transformations to new substrates. the-scientist.com The integration of machine learning allows these platforms to continuously learn from the latest chemical literature, enhancing the accuracy and creativity of their predictions. nih.gov The ultimate goal is to provide chemists with a range of viable synthetic options that are both practical and innovative.

Validation of Proposed Mechanisms through Computational Modeling

Once a synthetic route is proposed, computational modeling plays a crucial role in validating the feasibility of the suggested reaction mechanisms. rsc.org Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are widely employed to investigate the energetics and geometries of reactants, transition states, and products for each step in a proposed synthesis. nih.gov This allows for a detailed understanding of the reaction pathway and can help to predict potential side reactions or regioselectivity issues. researchgate.net

For a molecule like this compound, the mechanism of key steps, such as the formation of the bicyclic ring system or the introduction of the side chain, can be computationally scrutinized. For example, in a proposed epoxidation step to form the oxabicyclo[3.1.0]hexane core, DFT calculations can be used to model the transition state of the oxygen transfer from a peroxy acid to the alkene precursor. The calculated activation energy for this step provides a quantitative measure of its kinetic feasibility.

Molecular dynamics (MD) simulations can also be employed to explore the conformational landscape of reactants and intermediates, which can be particularly important for stereoselective reactions. nih.gov By simulating the dynamic behavior of the molecules, researchers can gain insights into the factors that control the stereochemical outcome of a reaction.

A hypothetical example of data generated from the computational validation of a proposed reaction step is shown in the table below. This table illustrates the kind of energetic data that would be calculated to assess the viability of a specific reaction mechanism.

Table 2: Hypothetical DFT Calculation Results for a Proposed Reaction Step in the Synthesis of this compound

Reaction Step Species Relative Energy (kcal/mol) Key Geometric Parameters of Transition State
Epoxidation of 1-(Ethoxymethyl)cyclopent-2-en-1-olReactants0.0-
Transition State+15.2O-O bond length: 1.8 Å; C-O forming bond lengths: 2.1 Å, 2.2 Å
Products-45.8-

These computational studies provide a powerful complement to experimental work. They can help to rationalize observed outcomes, predict the effects of changing reaction conditions or substrates, and guide the design of more efficient and selective synthetic methods. nih.govacs.org The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research.

Applications As a Versatile Synthetic Intermediate and Scaffold

Role in the Synthesis of Complex Organic Molecules

The 6-oxabicyclo[3.1.0]hexane core is a privileged scaffold in the synthesis of a variety of complex organic molecules due to its conformational rigidity and the synthetic versatility of the epoxide ring.

Precursor in Natural Product Total Synthesis

The 6-oxabicyclo[3.1.0]hexane framework is a key structural element in several natural products, and its derivatives serve as crucial precursors in their total synthesis. A notable example is its role in the synthesis of carbocyclic nucleoside analogues, which are structurally related to naturally occurring antiviral and anticancer agents. researchgate.net The rigid bicyclic system mimics the furanose ring of nucleosides, locking the conformation and providing insights into enzyme-substrate interactions. researchgate.net

For instance, the synthesis of neplanocin C analogues, a class of naturally occurring carbocyclic nucleosides with significant antiviral activity, often utilizes a 6-oxabicyclo[3.1.0]hexane derivative as a key starting material. researchgate.net The stereochemistry of the bicyclic core dictates the ultimate stereochemistry of the final natural product analogue. The ethoxymethyl group at the C3 position of 3-(ethoxymethyl)-6-oxabicyclo[3.1.0]hexane can be envisaged as a handle for further functionalization or as a bioisosteric replacement for other substituents found in natural products.

Table 1: Examples of Natural Product Scaffolds Incorporating the 6-Oxabicyclo[3.1.0]hexane Core

Natural Product AnalogueTherapeutic AreaKey Synthetic Feature of the Scaffold
Neplanocin C AnaloguesAntiviralRigid pseudosugar mimic
Carbocyclic DeoxynucleosidesAntiviralConformationally locked furanose surrogate

Building Block for Complex Heterocyclic Compound Construction

The inherent reactivity of the epoxide ring in the 6-oxabicyclo[3.1.0]hexane system makes it an excellent building block for the construction of more complex heterocyclic compounds. The epoxide can undergo regioselective and stereoselective ring-opening reactions with a variety of nucleophiles, leading to the introduction of new functional groups and the formation of larger ring systems.

The presence of the ethoxymethyl side chain in this compound can influence the regioselectivity of the epoxide opening through steric or electronic effects. This allows for controlled diversification and the synthesis of a wide range of substituted cyclopentane (B165970) and cyclohexane (B81311) derivatives, which are common cores in many biologically active molecules. For example, intramolecular cyclization following epoxide opening can lead to the formation of fused or bridged heterocyclic systems.

Scaffold for Design of Novel Chemical Entities

The unique three-dimensional shape and chemical functionality of this compound make it an attractive scaffold for the design of novel chemical entities, particularly in the context of drug discovery and chemical biology.

Generation of Structurally Diverse Derivatives for Chemical Libraries

Bicyclic scaffolds are highly valued in the design of chemical libraries for high-throughput screening as they provide access to a region of chemical space that is rich in sp³-hybridized centers and three-dimensional complexity. ontosight.ainih.gov The 6-oxabicyclo[3.1.0]hexane core of this compound serves as a rigid template upon which a variety of substituents can be installed.

The ethoxymethyl group can be readily modified, for example, by ether cleavage to reveal a primary alcohol, which can then be further functionalized through esterification, etherification, or conversion to other functional groups. Furthermore, the epoxide ring can be opened with a diverse set of nucleophiles, introducing a wide range of chemical functionalities. This dual functionalization capacity allows for the rapid generation of a library of structurally diverse derivatives from a single, common intermediate.

Utilization in Scaffold-Based Library Synthesis

Scaffold-based library synthesis is a powerful strategy in medicinal chemistry for exploring the structure-activity relationships (SAR) of a particular molecular framework. bldpharm.com The rigid nature of the 6-oxabicyclo[3.1.0]hexane scaffold helps to pre-organize the appended functional groups in a defined spatial orientation, which can lead to higher binding affinities with biological targets.

By systematically varying the substituents on the ethoxymethyl side chain and those introduced via epoxide ring-opening, libraries of compounds based on the this compound scaffold can be synthesized. These libraries can then be screened against a range of biological targets to identify novel hit compounds. The conformational constraint imposed by the bicyclic system can provide valuable information about the optimal geometry for ligand-receptor binding.

Applications in Specialty Chemical and Material Science

While the primary applications of 6-oxabicyclo[3.1.0]hexane derivatives have been in the life sciences, their unique structural and chemical properties also suggest potential uses in the fields of specialty chemicals and material science.

The presence of a reactive epoxide group in this compound makes it a potential monomer or cross-linking agent in polymer synthesis. ontosight.ai The polymerization of epoxides can lead to the formation of polyethers with a range of properties depending on the nature of the substituents. The bicyclic structure of this compound could impart rigidity and thermal stability to the resulting polymers.

Furthermore, functionalized bicyclic ethers can find applications as chiral building blocks in the synthesis of specialty chemicals, such as ligands for asymmetric catalysis or components of liquid crystal displays. The defined stereochemistry of the 6-oxabicyclo[3.1.0]hexane core is a key feature that could be exploited in these applications. The ethoxymethyl group could be tailored to fine-tune the solubility and other physical properties of these materials. ontosight.ai

Table 2: Potential Applications in Specialty Chemicals and Material Science

Application AreaPotential Role of this compoundKey Structural Feature
Polymer ChemistryMonomer, Cross-linking agentReactive epoxide, Rigid bicyclic core
Asymmetric CatalysisChiral ligand precursorDefined stereochemistry
Liquid CrystalsChiral dopant or building blockRigid, chiral scaffold

Precursors for Advanced Organic Materials (General)

The compound this compound is a notable example of a versatile synthetic intermediate, primarily owing to its unique bicyclic structure incorporating a reactive epoxide ring. This structural motif is of significant interest in the synthesis of advanced organic materials, particularly polymers. The 6-oxabicyclo[3.1.0]hexane core provides a rigid and thermally stable backbone, which can impart desirable physical properties to the resulting materials.

The presence of the epoxide functional group allows for a variety of ring-opening polymerization reactions. These reactions can be initiated by thermal, catalytic, or photoinitiated pathways, offering a high degree of control over the polymerization process and the final polymer architecture. The strained three-membered ether ring of the epoxide is highly susceptible to nucleophilic attack, leading to the formation of stable, cross-linked, three-dimensional polymer networks. This cross-linking is crucial for achieving high mechanical strength, thermal stability, and chemical resistance in the final material.

The general utility of the 6-oxabicyclo[3.1.0]hexane scaffold as a precursor for advanced organic materials is summarized in the table below, with the properties of this compound being inferred from the general characteristics of this class of compounds.

Structural FeatureContribution to Material PropertiesPotential Applications
6-oxabicyclo[3.1.0]hexane coreRigidity, thermal stability, defined stereochemistryHigh-performance composites, aerospace components, electronic encapsulants
Epoxide ringHigh reactivity, ability to form cross-linked networksThermosetting resins, adhesives, coatings
3-(Ethoxymethyl) substituentModification of solubility, processability, and intermolecular interactionsFunctional polymers, specialty coatings, material additives

Advanced Building Blocks in Materials Chemistry Research

In the realm of materials chemistry research, this compound serves as an advanced building block for the rational design of novel materials with tailored properties. Its bifunctional nature, combining a reactive polymerization site (the epoxide) with a modifiable side chain (the ethoxymethyl group), allows for a high degree of molecular engineering.

Researchers can exploit the reactivity of the epoxide for the synthesis of a wide array of polymers, from linear polyethers to complex, highly cross-linked thermosets. The choice of co-monomers and polymerization conditions can be used to fine-tune the macroscopic properties of the resulting materials, such as their glass transition temperature, modulus, and toughness. The bicyclic nature of the monomer contributes to a higher density and lower shrinkage upon polymerization compared to conventional aliphatic or aromatic epoxy monomers.

The ethoxymethyl group offers a site for further chemical modification, either before or after polymerization. This allows for the introduction of other functional groups, which can impart specific functionalities to the material, such as hydrophilicity, biocompatibility, or photo-responsiveness. This versatility makes this compound and related compounds valuable tools for developing "smart" materials and advanced functional polymers.

The following table outlines the key characteristics of this compound as an advanced building block and the corresponding research implications.

Characteristic as a Building BlockResearch ImplicationExample of Research Focus
Defined three-dimensional structureControl over polymer microstructure and stereochemistryDevelopment of materials with specific optical or chiral properties
High ring strain of the epoxideFacilitates efficient ring-opening polymerizationInvestigation of novel catalytic systems for controlled polymerization
Presence of a functionalizable side chainAbility to introduce a wide range of chemical functionalitiesCreation of functional surfaces, drug delivery systems, and sensor materials
Alicyclic naturePotential for high thermal stability and good mechanical propertiesSynthesis of high-performance resins for demanding applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.